Diosmin

Bioavailability Particle Engineering Pharmacokinetics

Diosmin (520-27-4) is a semisynthetic flavone glycoside with phlebotonic and CYP2C9 inhibitory activity. Bioavailability is highly particle-size dependent; non-micronized material exhibits significantly lower absorption. For therapeutic oral solid dosage development, exclusively micronized diosmin or enhanced MPFF formulations are recommended. Also serves as a validated positive control for flavonoid-drug interaction studies involving CYP2C9 substrates like warfarin. Source high-purity, micronized material for reproducible clinical or ADME-Tox outcomes.

Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
CAS No. 520-27-4
Cat. No. B1670713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmin
CAS520-27-4
SynonymsDiosmin, Barosmin, 3’,5,7-Trihydroxy-4’-methoxyflavone 7-rutinoside.
Molecular FormulaC28H32O15
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
InChIKeyGZSOSUNBTXMUFQ-YFAPSIMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diosmin (CAS 520-27-4) Pharmacological Profile for Venoactive and Vascular Protective Applications


Diosmin (CAS 520-27-4) is a naturally occurring flavonoid glycoside widely utilized as an oral venoactive and vascular protective agent in the management of chronic venous insufficiency (CVI) and hemorrhoidal disease [1]. Industrially, it is predominantly manufactured via a semi-synthetic process starting from hesperidin, a more abundant citrus flavonoid, to meet pharmaceutical demand [2]. Its therapeutic application is most commonly encountered as part of the micronized purified flavonoid fraction (MPFF), a standardized combination of 90% diosmin and 10% hesperidin, which forms the foundation of numerous clinical studies and commercial formulations such as Daflon 500 mg [3].

Critical Differences in Diosmin Form and Formulation: Why Not All Diosmin-Based Products Are Interchangeable


A simple assumption that all sources or forms of 'diosmin' are functionally equivalent is contradicted by a significant body of evidence. The clinical and pharmacological performance of a diosmin-based product is critically dependent on its physical form and exact composition [1]. Substitution between pure non-micronized diosmin, pure micronized diosmin, and the micronized purified flavonoid fraction (MPFF, 90% diosmin/10% hesperidin) is not supported by comparative data [2]. For instance, while pure diosmin and MPFF show similar efficacy in some endpoints, guidelines differ in their recommendation strength due to the robustness of clinical trial data [3]. Furthermore, particle size dramatically alters absorption, with micronized material showing nearly double the systemic exposure compared to non-micronized forms [1]. The quantitative evidence below details these specific and measurable points of differentiation that directly inform scientific selection and procurement decisions.

Quantitative Evidence Guide: Key Differentiators for Diosmin Product Selection and Procurement


Oral Absorption: Micronized vs. Non-Micronized Diosmin

The particle size of diosmin has a direct and quantifiable impact on its oral absorption, a critical factor for in vivo performance. A direct head-to-head clinical pharmacokinetic study compared micronized diosmin (mean particle size 1.79 µm) with non-micronized diosmin (mean particle size 36.5 µm) [1]. The urinary excretion of total radioactivity, a measure of gastrointestinal absorption, was significantly higher for the micronized form (57.9 ± 20.2%) compared to the non-micronized form (32.7 ± 18.8%) [1]. This difference was highly statistically significant (p = 0.0004) [1].

Bioavailability Particle Engineering Pharmacokinetics

Clinical Equivalence vs. Guideline Strength: Pure Diosmin vs. Micronized Purified Flavonoid Fraction (MPFF)

While a review of randomized clinical trials found no statistically significant difference in symptom reduction (up to approximately 50%) between pure non-micronized diosmin (600 mg/day) and MPFF (90% diosmin/10% hesperidin, 1000 mg/day) [1], the strength of clinical evidence and guideline recommendations diverge. The review notes that clinical studies with MPFF are more robust and consistently demonstrate efficacy, whereas results for monocomponent diosmin have been conflicting [2]. This is reflected in clinical guidelines where MPFF has a higher level of evidence (Level 1, Strength B) compared to monocomponent diosmin (2C) [2].

Clinical Efficacy Evidence-Based Medicine Guideline Adherence

Enhanced Bioavailability with Formulation Optimization: µSmin® Plus vs. Micronized Diosmin

Advanced formulation can significantly improve the bioavailability of micronized diosmin. A direct crossover clinical study compared µSmin® Plus (a micronized diosmin complex with a buffering agent) to standard micronized diosmin in 16 healthy volunteers [1]. The area under the plasma concentration-time curve (AUC0-t) for diosmetin (the active metabolite) was 298.4 ± 163.7 ng·h/mL for the tested formulation, compared to 31.9 ± 100.4 ng·h/mL for the reference [1]. The maximum plasma concentration (Cmax) was 50.3 ± 22.6 ng/mL for the test formulation versus 2.4 ± 1.9 ng/mL for the reference [1]. The relative bioavailability of µSmin® Plus was 9.4 times greater than that of standard micronized diosmin [1].

Bioavailability Formulation Science Pharmacokinetics

Computational Prediction of Pharmacokinetic Parameters: Diosmin vs. Hesperidin and Rutin

Computational models predict key pharmacokinetic differences between diosmin and its close analogs. In a study comparing hesperidin, rutin, and diosmin, predicted human intestinal absorption was 31.48% for hesperidin, 23.45% for rutin, and 29.32% for diosmin [1]. Caco-2 permeability, a surrogate for intestinal membrane permeation, was predicted as 0.505 (log Papp in 10−6 cm/s) for hesperidin, -0.949 for rutin, and 0.305 for diosmin [1].

In Silico ADME Permeability Absorption

Quality of Life Outcomes in Chronic Venous Insufficiency: Diosmin+Hesperidin vs. Oxerutins

In a comparative clinical study of patients with severe venous hypertension (CVI), treatment with oxerutins (2 g/day) or micronized diosmin+hesperidin (D+H, 1500 mg/day) for 8 weeks was evaluated for its effect on venous-related quality of life (Ve-QOL) [1]. The oxerutins group showed a 46.8% improvement in Ve-QOL score (p<0.05) from baseline, whereas the D+H group showed a 15.5% improvement [1]. The difference in the magnitude of QOL improvement between the two treatments was statistically significant [1].

Patient-Reported Outcomes Chronic Venous Insufficiency Quality of Life

Strategic Application Scenarios for Diosmin Based on Quantifiable Differentiation


Formulation of Oral Solid Dosage Forms for Venoactive Therapy

For the development of oral tablets or capsules intended for treating chronic venous insufficiency (CVI), procurement should specifically target micronized diosmin. The evidence from Garner et al. [3] demonstrates a 77% relative increase in absorption for micronized material (57.9% vs. 32.7%), which provides a direct pharmacokinetic rationale for improved clinical efficacy [3]. This data supports the selection of micronized powder over non-micronized material to ensure adequate drug exposure.

Development of Bioequivalent Generic Formulations

When developing a generic version of a reference product like Daflon 500 mg, it is insufficient to simply match the diosmin content. The formulation must also match the micronized particle size distribution (mean ~1.79 µm) and the specific 90:10 ratio with hesperidin, as these are critical to the product's dissolution and absorption profile [3]. Furthermore, the data from Russo et al. [4] show that a specialized formulation (µSmin® Plus) can achieve 9.4-fold higher relative bioavailability than standard micronized diosmin, highlighting that even subtle formulation changes can dramatically alter bioequivalence.

Evidence-Based Formulary Inclusion and Guideline Development

For healthcare systems, payers, and guideline committees making formulary decisions, the evidence base for micronized purified flavonoid fraction (MPFF) is quantifiably stronger than that for pure monocomponent diosmin [3]. As noted by Karetová et al., MPFF is unequivocally recommended (Level of Evidence 1, Strength B), while monocomponent diosmin has a weaker recommendation (2C) [4]. This distinction in evidence quality provides a clear and defensible rationale for selecting MPFF-containing products for inclusion in formularies or clinical practice guidelines.

Preclinical or Clinical Study Design Requiring High Drug Exposure

For research studies, particularly clinical trials where maximizing systemic exposure of diosmetin (the active metabolite) is critical, the use of a specifically formulated product like µSmin® Plus should be considered. The data from Russo et al. [3] show it provides a 9.4-fold increase in AUC compared to standard micronized diosmin. This dramatic improvement in bioavailability can reduce inter-subject variability and potentially enhance the ability to detect a clinical signal, making it a preferred choice for intervention trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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